(R)-(5-oxopyrrolidin-2-yl)methyl methanesulfonate
Overview
Description
®-(5-oxopyrrolidin-2-yl)methyl methanesulfonate is a chemical compound with the molecular formula C6H11NO4S and a molecular weight of 193.22 g/mol . It is known for its unique structure, which includes a pyrrolidinone ring and a methanesulfonate group. This compound is used in various scientific research applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(5-oxopyrrolidin-2-yl)methyl methanesulfonate typically involves the reaction of ®-5-oxopyrrolidine-2-carboxylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
Industrial production methods for ®-(5-oxopyrrolidin-2-yl)methyl methanesulfonate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise temperature and pressure control to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
®-(5-oxopyrrolidin-2-yl)methyl methanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidinone derivatives, alcohols, and sulfonic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
®-(5-oxopyrrolidin-2-yl)methyl methanesulfonate is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis to create complex molecules.
Biology: In the study of enzyme mechanisms and protein modifications.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-(5-oxopyrrolidin-2-yl)methyl methanesulfonate involves its reactivity with nucleophiles and electrophiles. The methanesulfonate group is a good leaving group, making the compound highly reactive in substitution reactions. The pyrrolidinone ring can interact with various molecular targets, including enzymes and proteins, leading to modifications that are useful in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-(5-oxopyrrolidin-2-yl)methyl methanesulfonate include:
(S)-(5-oxopyrrolidin-2-yl)methyl methanesulfonate: The enantiomer of the compound.
®-(5-oxopyrrolidin-2-yl)methyl tosylate: A similar compound with a tosylate group instead of a methanesulfonate group.
®-(5-oxopyrrolidin-2-yl)methyl sulfate: A compound with a sulfate group instead of a methanesulfonate group.
Uniqueness
®-(5-oxopyrrolidin-2-yl)methyl methanesulfonate is unique due to its specific reactivity and the presence of the methanesulfonate group, which makes it a versatile reagent in organic synthesis. Its ability to undergo various chemical reactions and its applications in different scientific fields highlight its importance .
Properties
IUPAC Name |
[(2R)-5-oxopyrrolidin-2-yl]methyl methanesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4S/c1-12(9,10)11-4-5-2-3-6(8)7-5/h5H,2-4H2,1H3,(H,7,8)/t5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGQIXBUDXIKDH-RXMQYKEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1CCC(=O)N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)OC[C@H]1CCC(=O)N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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